2,6-Dimethyl-1,8-naphthyridine

描述

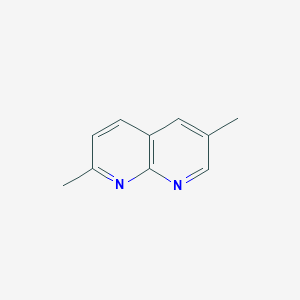

2,6-Dimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields such as medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization . Another method includes the Friedländer reaction, where 2-aminonicotinaldehyde reacts with various carbonyl compounds in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Friedländer reaction due to its efficiency and high yield. The reaction is often carried out in water as a solvent, which aligns with green chemistry principles .

化学反应分析

Types of Reactions: 2,6-Dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can convert the naphthyridine ring to dihydronaphthyridines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and dihydronaphthyridines .

科学研究应用

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that derivatives of 1,8-naphthyridine, including 2,6-dimethyl-1,8-naphthyridine, exhibit significant antibacterial properties. A study revealed that these compounds enhance the efficacy of existing antibiotics against multi-resistant bacterial strains. Specifically, when combined with fluoroquinolones like norfloxacin and ofloxacin, they demonstrated a synergistic effect that lowered the minimum inhibitory concentration (MIC) required to inhibit bacterial growth . The mechanism of action is believed to involve the inhibition of bacterial topoisomerase, leading to cell death .

Anticancer Properties

The cytotoxic effects of this compound derivatives have also been explored in cancer research. For instance, studies have shown that certain synthesized derivatives inhibit the growth of HepG2 liver cancer cells. These compounds were evaluated for their potential as anticancer agents through various assays that measure cell viability and proliferation . The structural modifications of naphthyridine derivatives can significantly influence their biological activity, making them promising candidates for drug development.

Synthesis and Reactivity

Ultrasound-Assisted Synthesis

Recent advancements in synthetic methods have led to the development of ultrasound-assisted techniques for creating naphthyridine derivatives. This method improves reaction rates and yields compared to traditional synthesis methods. The use of ultrasound allows for more efficient energy transfer during chemical reactions, facilitating the formation of this compound derivatives .

Green Chemistry Approaches

The synthesis of naphthyridines using environmentally friendly methods has also been reported. For example, a one-step reaction utilizing choline hydroxide as a catalyst in water has been developed. This method not only simplifies the synthesis process but also minimizes environmental impact by avoiding toxic solvents .

Material Science Applications

Functional Materials

The unique electronic properties of naphthyridine derivatives make them suitable for applications in materials science. They have been investigated as potential components in organic electronics and photonic devices due to their ability to act as charge transport materials. The incorporation of this compound into polymer matrices has shown promise for enhancing the performance of organic light-emitting diodes (OLEDs) and solar cells .

Case Studies and Research Findings

作用机制

The mechanism of action of 2,6-Dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. For instance, it can intercalate with DNA, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction leads to the inhibition of cancer cell proliferation and induces apoptosis .

相似化合物的比较

- 2,7-Dimethyl-1,8-naphthyridine

- 2,6-Diamino-1,8-naphthyridine

- 2,7-Difunctionalized-1,8-naphthyridines

Comparison: 2,6-Dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,7-Dimethyl-1,8-naphthyridine, the 2,6-isomer exhibits different electronic properties and steric effects, leading to variations in its interaction with biological targets . The presence of methyl groups at the 2 and 6 positions also enhances its stability and makes it a versatile intermediate in organic synthesis .

生物活性

2,6-Dimethyl-1,8-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Overview of Biological Activities

Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains, including multi-resistant strains. For instance, studies have demonstrated that 1,8-naphthyridine derivatives can enhance the efficacy of fluoroquinolone antibiotics by reducing their minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : this compound has been investigated for its cytotoxic effects on cancer cell lines. For example, derivatives have shown significant growth inhibition in HepG2 liver cancer cells . The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways.

- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory mediators . This property is particularly relevant in conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : Research indicates that these compounds inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death .

- Synergistic Effects with Antibiotics : The compound has been shown to enhance the activity of existing antibiotics through synergistic interactions. For instance, when combined with fluoroquinolones, it significantly lowers the MICs required to inhibit bacterial growth .

- Cytotoxic Mechanisms in Cancer Cells : In cancer research, this compound has been linked to apoptosis induction via pathways involving caspase activation and mitochondrial dysfunction .

Antimicrobial Activity Enhancement

A study evaluated the effect of this compound on the antibacterial activity of fluoroquinolones against multi-resistant strains. The results indicated:

| Antibiotic | MIC Before Combination (µg/mL) | MIC After Combination (µg/mL) |

|---|---|---|

| Ofloxacin | 32 | 4 |

| Lomefloxacin | 16 | 2 |

| Gentamicin (control) | - | <1 |

This table illustrates the significant reduction in MICs when combined with naphthyridine derivatives .

Cytotoxicity Against HepG2 Cells

In another study focusing on anticancer properties:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (Doxorubicin) | 10 |

The data suggest that while less potent than doxorubicin, this compound still exhibits promising cytotoxic effects against liver cancer cells .

属性

IUPAC Name |

2,6-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-4-3-8(2)12-10(9)11-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYFUIQTGCNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344045 | |

| Record name | 2,6-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-45-0 | |

| Record name | 2,6-Dimethyl-1,8-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dimethyl-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-1,8-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP00DLD1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。